molecular formula C23H30N2O4 B4020765 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No. B4020765
M. Wt: 398.5 g/mol
InChI Key: CIWHWNOFXQKTNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves complex organic reactions, often including palladium-catalyzed oxidative carbonylation of ethynylaniline derivatives as a key step. This methodology provides an efficient pathway to synthesize benzoxazines, quinazolin-2-ones, and quinoline-4-ones, illustrating the versatility and potential of the synthetic approach for generating structurally diverse compounds (Costa et al., 2004).

Molecular Structure Analysis

Research into closely related structures demonstrates that these molecules adopt very similar molecular conformations. However, variations in their intermolecular interactions, such as the presence or absence of hydrogen bonds, can significantly affect their three-dimensional configurations and, consequently, their chemical reactivity and physical properties (Mahesha et al., 2019).

Chemical Reactions and Properties

The compound's chemical behavior, particularly its participation in chemical reactions, is indicative of its reactive functional groups. For example, the [2+2]-photocycloaddition of N-benzylmaleimide to alkenes is a reaction that showcases the potential for cycloaddition reactions in synthesizing bicyclic structures, which can be further transformed into advanced pharmaceutical intermediates (Skalenko et al., 2018).

properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-21(2)22(3)6-7-23(21,13-19(22)26)20(27)25-10-8-24(9-11-25)14-16-4-5-17-18(12-16)29-15-28-17/h4-5,12H,6-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWHWNOFXQKTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 2
Reactant of Route 2
4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 3
Reactant of Route 3
4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 4
Reactant of Route 4
4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 5
Reactant of Route 5
4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 6
Reactant of Route 6
4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

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